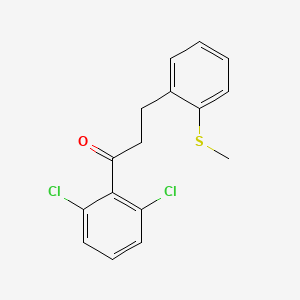

2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Description

Nomenclature and Classification

This compound belongs to the extensive family of organic compounds known as aryl ketones, specifically classified within the propiophenone subclass. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 1-Propanone, 1-(2,6-dichlorophenyl)-3-[2-(methylthio)phenyl]-. This nomenclature precisely describes the molecular architecture, indicating the presence of a propanone backbone with specific substitution patterns on both aromatic rings.

The Chemical Abstracts Service has assigned this compound the registry number 898780-65-9, providing a unique identifier for scientific and commercial applications. Alternative nomenclature systems recognize this compound as 1-(2,6-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one, emphasizing the methylsulfanyl group designation. The molecular formula C16H14Cl2OS indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 325.25 grams per mole.

According to established chemical classification systems, this compound falls under multiple categorical frameworks. Primarily, it represents an aryl ketone due to the presence of the carbonyl group adjacent to aromatic systems. Additionally, the compound qualifies as a chlorinated aromatic compound owing to the two chlorine substituents on the phenyl ring. The presence of the thiomethyl group further categorizes it as an organosulfur compound, adding to its chemical complexity and potential reactivity patterns.

Historical Context and Research Significance

The development of this compound represents part of the broader evolution in propiophenone chemistry that began with fundamental ketone synthesis research. Propiophenone derivatives have historically played crucial roles in pharmaceutical applications, particularly in the manufacture of therapeutic compounds such as dextropropoxyphene. The systematic exploration of halogenated propiophenones emerged from the need to develop compounds with enhanced chemical stability and modified biological properties.

Research into this specific compound has evolved within the context of developing specialized synthetic intermediates for pharmaceutical and materials science applications. The incorporation of both halogen and sulfur functionalities into the propiophenone framework represents a sophisticated approach to molecular design, aimed at achieving specific chemical and biological properties. Contemporary research has focused on understanding the unique reactivity patterns conferred by the combination of dichloro and thiomethyl substituents.

The significance of this compound in modern chemical research stems from its potential applications across multiple scientific disciplines. In synthetic chemistry, it serves as a versatile intermediate for the preparation of more complex molecular architectures. The compound's unique substitution pattern makes it particularly valuable for studying structure-activity relationships in biological systems. Research investigations have demonstrated its potential utility in developing new pharmaceutical agents, materials with specialized properties, and chemical tools for biological research.

Scientific literature indicates growing interest in this compound class due to their demonstrated biological activities, including antimicrobial and potential anticancer properties. The specific structural features of this compound, particularly the positioning of chlorine atoms and the thiomethyl group, contribute to its unique chemical behavior and potential therapeutic applications. This has led to increased research focus on understanding its mechanism of action and developing synthetic methodologies for its preparation.

Structural and Functional Overview

The molecular structure of this compound exhibits distinctive geometric and electronic characteristics that define its chemical behavior and potential applications. The compound features a propiophenone backbone, consisting of a three-carbon chain connecting two aromatic systems through a ketone functionality. The ketone carbon exhibits trigonal planar geometry with approximate bond angles of 120 degrees, consistent with standard carbonyl group characteristics.

The 2,6-dichlorophenyl moiety represents one of the most significant structural features, with chlorine atoms positioned ortho to the carbonyl group attachment point. This substitution pattern creates substantial steric hindrance around the ketone functionality while simultaneously providing electron-withdrawing effects that influence the compound's reactivity. The chlorine atoms adopt positions that minimize intramolecular steric interactions while maximizing electronic stabilization of the aromatic system.

The second aromatic ring features a 2-thiomethylphenyl group, where the methylthio substituent occupies the ortho position relative to the propyl chain attachment. This thiomethyl group contributes both steric and electronic effects to the overall molecular behavior. The sulfur atom provides nucleophilic character and potential coordination sites for metal complexation, while the methyl group adds hydrophobic character to the molecular structure.

Computational analysis indicates that the compound exhibits a predicted boiling point of 423.7 degrees Celsius at standard atmospheric pressure, reflecting the substantial molecular weight and intermolecular interactions. The predicted density of 1.30 grams per cubic centimeter suggests relatively compact molecular packing in the condensed phase. These physical properties are consistent with the compound's aromatic character and halogen substitution pattern.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Ketone Functionality | Central carbonyl group with trigonal planar geometry | Electrophilic center for nucleophilic attacks |

| 2,6-Dichlorophenyl Ring | Aromatic ring with ortho-chlorine substituents | Electron-withdrawing effects and steric hindrance |

| 2-Thiomethylphenyl Ring | Aromatic ring with ortho-methylthio substituent | Nucleophilic sulfur center and hydrophobic character |

| Three-Carbon Linker | Propyl chain connecting aromatic systems | Conformational flexibility and molecular geometry |

The electronic structure of this compound reflects the combined influences of the halogen and sulfur substituents on the aromatic systems. The chlorine atoms withdraw electron density from the aromatic ring through both inductive and resonance effects, while the thiomethyl group provides electron density through resonance donation from the sulfur atom. This electronic complementarity contributes to the compound's chemical stability while maintaining reactive sites for synthetic transformations.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-carbon bonds connecting the aromatic rings to the central propyl chain. The preferred conformations likely minimize steric interactions between the bulky substituents while optimizing electronic interactions between the aromatic systems. These conformational preferences significantly influence the compound's chemical reactivity and biological activity patterns.

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2OS/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGFAKIGSQSYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644352 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-65-9 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Reaction

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Acylating agent | 2,6-Dichlorobenzoyl chloride | Prepared from 2,6-dichlorobenzoic acid and thionyl chloride or phosphorus pentachloride |

| Aromatic substrate | 2-Thiomethylbenzene | Provides the thiomethylphenyl moiety |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst, anhydrous conditions required |

| Solvent | Anhydrous dichloromethane or chloroform | Ensures solubility and reaction control |

| Temperature | 0°C to room temperature initially, then reflux | Controlled to avoid polyacylation |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Work-up | Quenching with ice-water, extraction with organic solvents | Removal of catalyst and impurities |

| Purification | Recrystallization or column chromatography | To obtain high purity product |

Reaction Mechanism Highlights

- The Lewis acid activates the acyl chloride by coordinating to the carbonyl oxygen, enhancing electrophilicity.

- The aromatic ring of 2-thiomethylbenzene undergoes electrophilic substitution at the para or ortho position relative to the thiomethyl group, depending on steric and electronic factors.

- The dichloro substituents on the benzoyl chloride influence regioselectivity and reactivity.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the primary method, alternative approaches include:

Ketonization of benzoic acid derivatives:

Heating a mixture of 2,6-dichlorobenzoic acid and 2-thiomethylphenylacetic acid or related precursors over catalysts such as calcium acetate and alumina at elevated temperatures (450–550 °C) can yield propiophenone derivatives, as demonstrated for propiophenone analogs.Cross-coupling reactions:

Palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) may be employed to construct the biaryl thiomethyl-substituted framework, followed by oxidation or acylation steps to introduce the propiophenone moiety, although such methods are less commonly reported for this compound.

Comparative Data from Similar Compounds

Research Findings and Optimization

Catalyst choice and loading:

Aluminum chloride remains the preferred catalyst for Friedel-Crafts acylation due to its strong Lewis acidity, but alternatives like iron(III) chloride or zeolites have been explored for milder conditions.Solvent effects:

Anhydrous and non-nucleophilic solvents prevent side reactions such as hydrolysis of acyl chlorides.Temperature control:

Precise temperature regulation minimizes polyacylation and decomposition.Purification techniques:

Recrystallization from ethanol or ethyl acetate and silica gel chromatography are effective for obtaining analytically pure compounds.Yield and purity:

Literature reports yields ranging from 70% to 90% for similar compounds, with purity >98% achievable after purification.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Acyl chloride synthesis | 2,6-Dichlorobenzoic acid + SOCl2 or PCl5 | Formation of 2,6-dichlorobenzoyl chloride |

| Friedel-Crafts acylation | 2,6-Dichlorobenzoyl chloride + 2-thiomethylbenzene + AlCl3 + DCM | Formation of this compound |

| Work-up | Ice-water quench, organic extraction | Removal of catalyst and impurities |

| Purification | Recrystallization or chromatography | Pure target compound |

Chemical Reactions Analysis

Types of Reactions: 2’,6’-Dichloro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alkoxides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2’,6’-Dichloro-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with molecular targets through its functional groups. The thiomethyl group can undergo oxidation, leading to the formation of reactive intermediates that may interact with biological macromolecules. The chlorine atoms and the carbonyl group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Note: The exact data for this compound is inferred from positional isomers and analogs.

Substituent Effects on Reactivity and Stability

- 2',4'-Dichloro derivatives () exhibit lower molecular symmetry, affecting crystallization behavior.

- Thiomethyl vs.

- Methoxy Substitution :

- 3-OCH₃ groups () improve aqueous solubility, making such derivatives more viable for biological testing.

Biological Activity

2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₄Cl₂OS. Its structure features a propiophenone backbone with dichloro and thiomethyl substitutions, which are critical for its biological interactions. The presence of halogen atoms (chlorine) and a thiomethyl group enhances the compound’s reactivity and potential interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiomethyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of anticancer and antimicrobial properties.

- Signal Pathway Modulation : The compound may influence signaling pathways by interacting with specific receptors or proteins, leading to altered cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 18 | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited growth but also reduced biofilm formation, which is critical in chronic infections.

- Case Study on Cancer Cell Lines : In a separate study published in the Journal of Medicinal Chemistry, the effects of this compound on MCF-7 cells were analyzed. The findings revealed that the compound significantly reduced cell viability through apoptosis induction, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone, and how can intermediates be optimized?

- Methodology : Utilize nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling to introduce the thiomethylphenyl group. For example, describes the synthesis of chlorinated alkenes via electrophilic substitution, which can be adapted for regioselective chlorination . Optimize intermediates (e.g., 3-(2-thiomethylphenyl)propiophenone) by monitoring reaction progress via HPLC (High-Performance Liquid Chromatography) and adjusting stoichiometry to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., chloro and thiomethyl groups).

- Mass Spectrometry (MS) for molecular weight validation (e.g., ESI-MS or GC-MS).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for related propiophenones in .

Q. What solvent systems are compatible with this compound for in vitro assays?

- Methodology : Use polar aprotic solvents (e.g., DMSO, DMF) for solubility, as suggested in for structurally similar chlorinated alkenes . Validate stability via UV-Vis spectroscopy over 24-hour periods under varying pH (4–9).

Advanced Research Questions

Q. How can regioselectivity challenges in dichlorination be addressed during synthesis?

- Methodology : Employ computational modeling (DFT calculations) to predict reactive sites on the phenyl ring. highlights steric and electronic factors influencing chlorination patterns in trifluoromethylpropanones, which can guide catalyst selection (e.g., Lewis acids like FeCl₃) . Pair with kinetic studies to compare activation energies for ortho vs. para chlorination.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct comparative assays using standardized protocols:

- Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) with IC₅₀ calculations, referencing ’s approach for propionitrile derivatives .

- Cellular toxicity : Use MTT assays on multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects.

Q. How does the thiomethyl group influence metabolic stability in pharmacokinetic studies?

- Methodology : Perform in vitro hepatic microsome assays (human/rat) to measure oxidative metabolism. Compare with analogues lacking the thiomethyl group (e.g., 2',6'-dichloropropiophenone) to isolate its impact. ’s exploration of alkene interactions with biological molecules provides a framework .

Q. What environmental safety protocols are critical for waste containing this compound?

- Methodology : Follow ’s guidelines for hazardous waste segregation and partner with certified waste management firms for incineration or chemical neutralization . Conduct ecotoxicity studies (e.g., Daphnia magna assays) to assess aquatic impact.

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to avoid non-linear pharmacokinetics?

- Methodology : Use allometric scaling from preclinical models (rodents) to humans, incorporating physiologically based pharmacokinetic (PBPK) modeling. Reference ’s dose-ranging strategies for nitrile derivatives .

Q. What statistical approaches are suitable for analyzing synergistic effects in combination therapies?

- Methodology : Apply the Chou-Talalay method (Combination Index) to quantify synergy/antagonism. Validate with orthogonal assays (e.g., Bliss independence) to mitigate false positives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.